[1-(Ethylamino)cyclobutyl]methanol
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Overview
Description
[1-(Ethylamino)cyclobutyl]methanol is a chemical compound with the molecular formula C7H15NO It is characterized by a cyclobutyl ring substituted with an ethylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethylamino)cyclobutyl]methanol typically involves the reaction of cyclobutanone with ethylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the intermediate imine to the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(Ethylamino)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
[1-(Ethylamino)cyclobutyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(Ethylamino)cyclobutyl]methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1-(Methylamino)cyclobutyl]methanol
- [1-(Propylamino)cyclobutyl]methanol
- [1-(Butylamino)cyclobutyl]methanol
Uniqueness
[1-(Ethylamino)cyclobutyl]methanol is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. The size and electronic properties of the ethyl group can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[1-(ethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-2-8-7(6-9)4-3-5-7/h8-9H,2-6H2,1H3 |
InChI Key |
XWABROGMZFJWCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC1)CO |
Origin of Product |
United States |
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